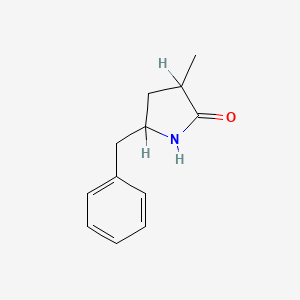

5-benzyl-3-methylpyrrolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-benzyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-7-11(13-12(9)14)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMFKCWRVDOCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913822 | |

| Record name | 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97562-04-4 | |

| Record name | 2-Pyrrolidinone, 3-methyl-5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097562044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Benzyl 3 Methylpyrrolidin 2 One and Its Stereoisomers

Historical Development of Pyrrolidinone Synthesis

The synthesis of the pyrrolidinone core, a five-membered lactam structure, has been a subject of chemical research for over a century. Early methods often relied on the cyclization of γ-amino acids or the reaction of γ-butyrolactone with amines under harsh conditions. researchgate.net A significant industrial method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org Another common industrial route produces 2-pyrrolidone by reacting gamma-butyrolactone (B3396035) with ammonia. wikipedia.org These foundational methods, while effective for producing the basic pyrrolidinone scaffold, often lacked the subtlety required for producing complex, substituted derivatives with specific stereochemistry. Over the years, the field has seen a shift towards more versatile and milder reaction conditions, including the development of cascade reactions for the construction of the 5-membered N-heterocyclic ring. wikipedia.org

Strategies Utilizing Biomass-Derived Precursors

In the quest for more sustainable chemical manufacturing, significant attention has turned to the use of biomass-derived starting materials. These renewable feedstocks offer a greener alternative to traditional petroleum-based precursors.

Levulinic Acid and Derivatives as Starting Materials

Levulinic acid, a platform chemical readily obtained from the acid-catalyzed degradation of cellulose, has emerged as a key starting material for the synthesis of pyrrolidinone derivatives. researchgate.netd-nb.info The conversion of levulinic acid to N-substituted-5-methyl-2-pyrrolidones is considered a highly promising reaction in the field of biomass conversion to high-value chemicals. researchgate.net This process typically involves a reductive amination reaction. Various catalytic systems have been explored to facilitate this transformation, with a focus on efficiency and sustainability. For instance, microwave-assisted catalytic conversion of levulinic acid has been shown to produce good-to-excellent yields of N-substituted pyrrolidones under solvent-free conditions. d-nb.info

Reductive Amination Routes to Pyrrolidinone Skeletons

Reductive amination of levulinic acid or its esters with amines is a primary strategy for constructing the pyrrolidinone skeleton. researchgate.netrsc.org This one-pot synthesis is highly efficient. rsc.org The reaction mechanism generally involves three key steps: the formation of an imine from the ketone of levulinic acid and a primary amine, followed by the metal-catalyzed hydrogenation of the imine to a secondary amine, and finally, an acid-catalyzed cyclization to form the pyrrolidinone ring. d-nb.infocnr.it

A variety of catalysts have been shown to be effective for this transformation. For example, iridium nanoparticles stabilized by polypyrrolidone have demonstrated high efficacy in the reductive amination of levulinic acid with amines, nitroarenes, and nitriles. rsc.org Similarly, palladium on carbon (Pd/C) has been identified as a highly efficient catalyst for the reductive amination of levulinic acid and its esters with various nitriles, yielding up to 92% of the desired pyrrolidones under mild conditions. researchgate.net The choice of catalyst can also influence the reaction pathway, as seen in the reaction between amines and α-carbonylcyclopropanes, where a rhodium catalyst favors the traditional reductive amination product, while a ruthenium catalyst leads to pyrrolidine (B122466) synthesis via ring expansion. nih.govacs.org

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| Ir-PVP | Levulinic acid and amines/nitroarenes/nitriles | Highly effective for one-pot synthesis of pyrrolidones. | rsc.org |

| Pd/C | Levulinic acid/ester and nitriles | Yields up to 92% under mild conditions (80 °C, 1.6 MPa H2). | researchgate.net |

| RuCl3 | Amines and α-carbonylcyclopropanes | Enables pyrrolidine synthesis via ring expansion. | acs.org |

| Rh2(OAc)4 | Amines and α-carbonylcyclopropanes | Leads to the traditional reductive amination product. | acs.org |

Enantioselective and Diastereoselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective and diastereoselective synthesis of substituted pyrrolidinones like 5-benzyl-3-methylpyrrolidin-2-one is of paramount importance.

Asymmetric Catalysis in Pyrrolidinone Formation

Asymmetric catalysis has become a powerful tool for the synthesis of chiral pyrrolidines and their derivatives. nih.gov One notable approach is the asymmetric "clip-cycle" synthesis, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine to form a substituted pyrrolidine with high enantioselectivity. whiterose.ac.uk Another strategy involves the rhodium-catalyzed asymmetric C-H insertion of carbenes, which allows for the direct difunctionalization of a pyrrolidine moiety to create C2-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. nih.govacs.org Gold-catalyzed tandem reactions, such as alkyne hydroamination followed by iminium ion formation and allylation, have also been successfully employed to access pyrrolidine derivatives with tetrasubstituted carbon stereocenters. acs.org

| Catalytic System | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | High enantioselectivity for substituted pyrrolidines. | whiterose.ac.uk |

| Rhodium(II) catalyst | Asymmetric C-H insertion of carbenes | High enantio- and diastereocontrol for C2-symmetrical pyrrolidines. | nih.govacs.org |

| Gold catalyst | Tandem alkyne hydroamination/allylation | Access to pyrrolidines with tetrasubstituted carbon stereocenters. | acs.org |

Biocatalytic Approaches for Chiral Induction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. escholarship.org Engineered enzymes, particularly evolved variants of cytochrome P450, have been shown to catalyze the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. escholarship.orgnih.govcaltech.edu This "new-to-nature" biocatalysis provides a direct and concise route for preparing valuable chiral N-heterocyclic building blocks. nih.govcaltech.edu These enzymatic platforms can be further coupled with other biocatalysts to generate molecules with multiple chiral centers, highlighting the potential of this approach for complex chemical synthesis. escholarship.orgcaltech.edu

Stereocontrolled Cyclization and Alkylation Reactions

The creation of the stereocenters at the C3 and C5 positions of the pyrrolidinone ring is a key challenge in the synthesis of this compound. Stereocontrolled cyclization and alkylation reactions are pivotal in achieving the desired diastereomers and enantiomers.

One notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps. For instance, an asymmetric allylic alkylation reaction can be employed to set a stereogenic quaternary center. nih.gov This can be followed by a stereospecific ring contraction to form the desired 2,2-disubstituted pyrrolidinone. nih.gov Although this example leads to a 2,2-disubstituted product, the principle of using catalytic enantioselective methods to create chiral centers which are then incorporated into the pyrrolidinone ring is a translatable concept. nih.gov

A successive one-pot iodocyclization-alkylation strategy has also been developed for the synthesis of disubstituted heterocycles. nih.gov This method involves an electrophile-mediated cyclization followed by an iodine-catalyzed alkylation, allowing for the creation of complex structures in a single step under mild conditions. nih.gov While demonstrated on benzo[b]thiophenes, the underlying principle of a tandem cyclization-alkylation sequence offers a potential pathway to substituted pyrrolidinones.

The Dieckmann cyclization is another powerful tool for constructing the pyrrolidinone ring. researchgate.net In the synthesis of N-benzyl-3-pyrrolidinone, an improvement in the Dieckmann cyclization yield was achieved by using sodium in granular form, increasing the yield from 44.7% to 64.0%. researchgate.net This intramolecular condensation of a diester, followed by hydrolysis and decarboxylation, establishes the core lactam structure. Subsequent stereocontrolled alkylation at the C3 position with a methyl group would be required to complete the synthesis of this compound.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of techniques that improve efficiency, reduce waste, and allow for the rapid construction of complex molecules. These advanced methods are highly applicable to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various substituted pyrrolidinone derivatives through a one-pot, three-component reaction. researchgate.net The energy efficiency and potential for green chemistry make microwave-assisted protocols an attractive option for the synthesis of this compound. scispace.com For instance, the synthesis of certain pyrrolidinone derivatives under microwave irradiation was completed in 5 minutes, a significant improvement over conventional heating methods. scispace.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 2–3 hours | 5–10 minutes | mdpi.com |

| Yield | Moderate | Good | mdpi.com |

| Energy Consumption | Higher | Lower | scispace.com |

Catalysis plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Both heterogeneous and homogeneous catalysts are employed in the synthesis of pyrrolidinone derivatives. For example, p-toluenesulfonic acid (p-TsOH) has been used as a homogeneous catalyst in the one-pot, three-component synthesis of substituted pyrrolidinones. researchgate.net In another instance, an imidazole-based ionic liquid with a sulfonic acid functional group has been used as a catalyst for the microwave-assisted synthesis of pyrrolidinones. scispace.com The development of highly efficient and selective catalytic systems is a key area of research for the synthesis of complex molecules like this compound. The synthesis of triaryl pyrrolo[2,3-d]pyrimidines was achieved using three different catalysts in a series of cross-coupling reactions, highlighting the power of catalysis in building complex heterocyclic frameworks. semanticscholar.org

Protective Group Chemistry in Pyrrolidinone Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential. organic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org

For the synthesis of pyrrolidinones, the amine and carboxyl functionalities of the precursor amino acids are common sites for protection. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Common amine protecting groups include the benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups. youtube.com The Cbz group is stable to both aqueous acid and base and can be removed by hydrogenolysis. youtube.com The Boc group is resistant to bases and hydrogenolysis but is readily cleaved by acids like trifluoroacetic acid (TFA). youtube.com This differential reactivity allows for an "orthogonal protection strategy," where one group can be selectively removed in the presence of the other. wikipedia.org

The carboxyl group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. wikipedia.org Benzyl esters can be removed by hydrogenolysis, often concurrently with a Cbz group. wikipedia.org

The hydroxyl group of a precursor could be protected as a benzyl ether, which is stable under a wide range of conditions and can be removed by palladium-catalyzed hydrogenation. organic-chemistry.orgmpg.de The use of a p-methoxybenzyl (PMB) ether offers the advantage of cleavage under oxidative conditions using reagents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone). organic-chemistry.orgmpg.de

Chemical Reactivity and Transformations of 5 Benzyl 3 Methylpyrrolidin 2 One

Reactions at the Pyrrolidinone Ring System

The pyrrolidinone ring in 5-benzyl-3-methylpyrrolidin-2-one possesses several sites for chemical modification. The lactam functionality, with its amide bond, is a key reactive center. The nitrogen atom, although substituted with a benzyl (B1604629) group, can participate in further reactions, and the adjacent methylene (B1212753) groups can be functionalized under specific conditions.

One of the fundamental reactions of the pyrrolidinone ring is its potential for ring-opening. Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding γ-amino acid, 4-amino-2-methyl-5-phenylpentanoic acid. This transformation is a common strategy in the synthesis of complex acyclic molecules from cyclic precursors.

Furthermore, the pyrrolidinone scaffold can be elaborated through various substitution reactions. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines like benzylamine. uni.lu This methodology involves a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring followed by in situ lactamization, demonstrating the accessibility of substituted pyrrolidinone structures. uni.lu

The reactivity of the pyrrolidinone ring is also evident in condensation reactions. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione proceeds through initial protonation and nucleophilic addition at the C-2 position of the 3H-indolium cation, showcasing the nucleophilic character of the enamine-like system that can be formed from a pyrrolidinone derivative. researchgate.net

The following table summarizes some of the key reactions involving the pyrrolidinone ring system:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Ring Opening (Hydrolysis) | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | γ-Amino acid | General chemical principle |

| Synthesis of Substituted Pyrrolidinones | Donor-acceptor cyclopropanes, primary amines, Lewis acid catalyst | 1,5-Disubstituted pyrrolidin-2-ones | uni.lu |

| Condensation Reactions | Electrophiles (e.g., diones) with activated pyrrolidinone derivatives | Complex heterocyclic systems | researchgate.net |

Functional Group Transformations of the Benzyl Moiety

The N-benzyl group in this compound is not merely a protecting group but also a handle for further functionalization. The benzylic position is particularly susceptible to a variety of chemical transformations due to the stability of the resulting benzylic radicals, cations, or anions.

One of the most common transformations is debenzylation, the removal of the benzyl group. This is often a crucial step in synthetic sequences to liberate the secondary amine for further reactions. A widely used method for N-debenzylation is catalytic hydrogenation. For instance, the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives can be achieved using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere, often in the presence of an acid like acetic acid to facilitate the reaction. nih.gov

The benzyl group can also undergo oxidation. The N-benzyl groups in complex cage compounds have been shown to be oxidized to N-benzoyl groups using chromium(VI) reagents. researchgate.net Alternatively, oxidative removal of the benzyl group can be accomplished with reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The benzylic carbon itself can be oxidized under harsher conditions. For example, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of a carboxylic acid, although this is a vigorous reaction that may not be compatible with all functional groups. mdpi.com

The table below outlines some functional group transformations of the benzyl moiety:

| Transformation | Reagents and Conditions | Product | Reference |

| Debenzylation (Catalytic Hydrogenation) | H₂, Pd(OH)₂/C, Acetic Acid in Ethanol | 3-methyl-5-benzylpyrrolidin-2-one | nih.gov |

| Oxidation of N-benzyl to N-benzoyl | Cr(VI) reagents | 1-benzoyl-5-benzyl-3-methylpyrrolidin-2-one | researchgate.net |

| Oxidative Debenzylation | Cerium Ammonium Nitrate (CAN) | 3-methyl-5-benzylpyrrolidin-2-one | researchgate.net |

| Benzylic Oxidation | Hot KMnO₄ or H₂CrO₄ | Benzoic acid (via cleavage) | mdpi.com |

Stereospecific Reactions and Retention of Chirality

The presence of two stereocenters at the C3 and C5 positions of this compound makes stereochemistry a critical aspect of its reactivity. The synthesis of specific stereoisomers and the retention of this chirality during subsequent reactions are of significant interest, particularly in the context of medicinal chemistry. The existence of specific stereoisomers like (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one highlights the importance of stereocontrol in this class of compounds. nih.gov

The asymmetric synthesis of 5-arylmethylpyrrolidin-2-ones has been achieved through stereoselective hydrogenation of N-acylhydrazonium salts derived from a chiral succinimide. researchgate.netresearchgate.net This approach allows for the controlled introduction of the stereocenter at the 5-position. For example, catalytic hydrogenation of an ene-lactam intermediate can lead to a reversal of diastereoselectivity compared to a Brønsted acid-mediated reduction. researchgate.net

Diastereoselective carbocyclization reactions have also been employed to synthesize substituted pyrrolidines with high stereocontrol. The deprotonation of an α-(N-benzyl-N-homoallyl)-amino methylester with LDA followed by the addition of zinc bromide leads to a diastereoselective carbocyclization, yielding a cis-3-methyl-N-benzyl-2-carbomethoxy pyrrolidine (B122466). researchgate.net This selectivity is attributed to a zinc-enolate-ene-type reactive intermediate. researchgate.net

Furthermore, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been reported via a sequence involving an asymmetric allylic alkylation to create a stereogenic quaternary center, followed by a stereospecific ring contraction. nih.gov While not directly a reaction of this compound, this demonstrates a powerful strategy for controlling stereochemistry in related pyrrolidine systems.

The following table provides examples of stereospecific reactions relevant to the synthesis of chiral pyrrolidinones:

| Reaction Type | Key Strategy | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | Stereoselective hydrogenation of N-acylhydrazonium salts | Enantioselective synthesis of 5-arylmethylpyrrolidin-2-ones | researchgate.netresearchgate.net |

| Diastereoselective Carbocyclization | Zinc-enolate-ene-type intramolecular reaction | High diastereoselectivity for cis-substituted pyrrolidines | researchgate.net |

| Asymmetric Allylic Alkylation and Ring Contraction | Creation of a quaternary stereocenter followed by stereospecific ring contraction | Enantioenriched 2,2-disubstituted pyrrolidines | nih.gov |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyrrolidinone ring or the benzyl substituent.

The lactam carbonyl group within the pyrrolidinone ring can be reduced to a methylene group, converting the pyrrolidinone to a pyrrolidine. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. This transformation provides access to the corresponding 5-benzyl-3-methylpyrrolidine, a saturated five-membered nitrogen heterocycle.

As discussed in section 3.2, the benzyl group is susceptible to oxidation. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine has been shown to proceed via hydrogen abstraction, leading to various products. nih.gov While this is a biological example, it highlights the potential for oxidative pathways at the benzylic position. Chemical oxidation, as previously mentioned, can lead to the formation of benzaldehyde (B42025) or benzoic acid derivatives. mdpi.com

The electrochemical behavior of N-substituted piperidones, which are structurally related to pyrrolidinones, has been studied. N-benzyl substituted derivatives exhibit well-defined anodic peaks, and their oxidation potentials are influenced by the substituents on the aromatic ring. researchgate.net This suggests that the N-benzylpyrrolidinone system is also amenable to electrochemical oxidation.

A summary of oxidation and reduction pathways is presented below:

| Reaction | Target Moiety | Reagents/Conditions | Product Type | Reference |

| Reduction | Lactam Carbonyl | LiAlH₄ or catalytic hydrogenation | Pyrrolidine | General chemical principle |

| Oxidation | Benzyl Group | KMnO₄, H₂CrO₄, Cr(VI) reagents | Benzoic acid, Benzaldehyde, N-Benzoyl derivative | researchgate.netmdpi.com |

| Electrochemical Oxidation | N-Benzyl Group | Anodic potential | Oxidized species | researchgate.net |

Derivatization through Condensation and Coupling Reactions

The this compound scaffold can be further elaborated into more complex molecular architectures through various condensation and coupling reactions. The presence of the N-H group (after debenzylation) and the potential for functionalization at the C3 and C4 positions make it a versatile building block.

The synthesis of 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, where aminopropyl and aminopropenyl groups are introduced as substituents at the 5-position of a pyrrolidine ring, demonstrates the utility of such scaffolds in building complex antibacterial agents. researchgate.net This highlights the potential for coupling reactions at the 5-position of the pyrrolidinone ring, likely after conversion to a suitable leaving group.

The synthesis of pyrrolidine-2-carboxylic acid derivatives often involves the use of protecting groups and coupling reagents. nih.gov For instance, the coupling of a protected pyroglutamic acid derivative with other molecules is a common strategy. This indicates that the carboxylate functionality, which can be derived from the lactam, is a key point for derivatization.

Furthermore, the synthesis of pyrrolidine derivatives via aldol (B89426) reactions has been described in the patent literature, suggesting that the enolate of this compound could potentially participate in condensation reactions with aldehydes and ketones to form new carbon-carbon bonds at the C4 position. uni.lu

The following table summarizes derivatization approaches:

| Reaction Type | Strategy | Resulting Structure | Reference |

| Coupling Reactions | Introduction of substituents at the 5-position | Complex molecules like carbapenem (B1253116) derivatives | researchgate.net |

| Derivatization via Carboxylate | Coupling of the corresponding γ-amino acid | Peptidomimetics and other complex structures | nih.gov |

| Aldol-type Condensation | Reaction of the enolate with electrophiles | C4-substituted pyrrolidinones | uni.lu |

Advanced Spectroscopic and Structural Analysis of 5 Benzyl 3 Methylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For 5-benzyl-3-methylpyrrolidin-2-one, ¹H and ¹³C NMR spectra provide critical information about the connectivity, chemical environment, and stereochemical relationships of the atoms.

The ¹H NMR spectrum would reveal the relative stereochemistry of the substituents at the C3 and C5 positions through the analysis of proton-proton coupling constants (J-values). The magnitude of the coupling constant between the protons at C3 and C4, and between C5 and C4, can help define their dihedral angles via the Karplus equation, thus indicating a cis or trans relationship.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, which can confirm the relative orientation of the methyl and benzyl (B1604629) groups. For instance, a NOE correlation between the C3-methyl protons and the C5-proton would suggest they are on the same face of the pyrrolidinone ring.

While specific experimental data for this compound is not widely published, a predicted spectrum can be inferred from data on analogous compounds like 5-methyl-2-pyrrolidone and 1-benzyl-2-pyrrolidinone. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | ~7.0-7.5 | br s | Chemical shift is concentration and solvent dependent. |

| Aromatic (C₆H₅) | ~7.2-7.4 | m | Protons of the benzyl group. |

| H-5 | ~3.8-4.0 | m | Proton at the chiral center adjacent to the benzyl group. |

| Benzyl CH₂ | ~2.8-3.0 | m | Diastereotopic protons due to adjacent chiral center. |

| H-3 | ~2.4-2.6 | m | Proton at the chiral center adjacent to the methyl group. |

| H-4 | ~1.7-2.3 | m | Methylene (B1212753) protons on the pyrrolidinone ring. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~175-178 | Amide carbonyl carbon. |

| Aromatic (ipso) | ~138-140 | Carbon of the phenyl ring attached to the methylene group. |

| Aromatic (ortho, meta, para) | ~126-129 | Aromatic carbons. |

| C-5 | ~55-60 | Carbon of the chiral center adjacent to the nitrogen. |

| Benzyl CH₂ | ~45-50 | Methylene carbon of the benzyl group. |

| C-3 | ~35-40 | Carbon of the chiral center with the methyl group. |

| C-4 | ~30-35 | Methylene carbon on the pyrrolidinone ring. |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. A primary and highly indicative fragmentation would be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation pathway involves the cleavage of the pyrrolidinone ring. Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is a common fragmentation route for lactams. libretexts.orgchemguide.co.uk

Predicted mass spectrometry data from computational tools provides insight into the expected ions that would be observed. uni.lu

Predicted m/z Peaks for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.12265 |

| [M+Na]⁺ | 212.10459 |

| [M+K]⁺ | 228.07853 |

| [M-H]⁻ | 188.10809 |

A likely fragmentation pattern would involve the loss of the benzyl radical (C₇H₇•) to give a fragment at m/z 98, corresponding to the [M - 91]⁺ ion. The appearance of the tropylium ion at m/z 91 is a classic signature for compounds containing a benzyl moiety. researchgate.net Further fragmentation of the pyrrolidinone ring structure would yield additional diagnostic peaks.

X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

For this compound, a successful crystallographic analysis would unequivocally establish the relative stereochemistry between the methyl group at C3 and the benzyl group at C5. Furthermore, if a chiral resolving agent is not used and the compound crystallizes in a chiral space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute structure. researchgate.net

The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H proton and the carbonyl oxygen, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not currently present in public databases, the technique remains the gold standard for solid-state structural confirmation.

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques, including polarimetry and circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity and investigating the absolute configuration of chiral compounds like this compound.

Polarimetry measures the optical rotation of a substance, which is a bulk property of a chiral sample. A non-racemic mixture will rotate the plane of polarized light, and the specific rotation [α] is a characteristic physical constant for an enantiomerically pure compound under defined conditions (temperature, wavelength, solvent, and concentration). Measuring the optical rotation of a sample allows for the calculation of its enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The lactam n→π* electronic transition of the carbonyl group in the pyrrolidinone ring is a chromophore that would produce a characteristic CD signal, known as a Cotton effect. The sign of this Cotton effect can often be correlated with the absolute configuration of the stereocenter(s) near the chromophore, based on empirical rules like the Octant Rule for ketones, which can be adapted for lactams. This makes CD spectroscopy a powerful tool for assigning or confirming the absolute configuration of enantiomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration (Amide I band) of the γ-lactam ring, typically appearing in the range of 1670-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, observed as a broad band around 3200-3400 cm⁻¹.

The aromatic benzyl group would give rise to several characteristic bands: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. theaic.org Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and would be effective in identifying the vibrations of the aromatic ring and the carbon backbone. bibliotekanauki.pl

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| C=O (γ-Lactam) | Amide I Stretch | 1670-1700 | Strong |

| N-H (Amide) | Amide II Bend | 1510-1570 | Medium |

| Aromatic C=C | Ring Stretching | 1450-1600 | Medium to Weak |

| CH₂ / CH₃ | Bending | 1370-1470 | Medium |

Computational Chemistry and Molecular Modeling of 5 Benzyl 3 Methylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of 5-benzyl-3-methylpyrrolidin-2-one. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic properties.

The electronic structure of the pyrrolidinone core is of particular interest. The amide bond within the lactam ring exhibits partial double bond character due to resonance, which influences the ring's planarity and reactivity. High-level ab initio methods have been used to study the thermochemistry of lactams, focusing on amide resonance energy and ring strain. nih.gov For instance, studies on related β-lactams have shown that the balance between ring strain and amide resonance stabilization is a key determinant of their chemical reactivity. nih.gov

DFT calculations can be employed to determine key energetic parameters for this compound. These parameters are crucial for understanding its stability and potential reaction pathways.

| Calculated Property | Description | Significance |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| Gibbs Free Energy of Formation | The maximum amount of non-expansion work that can be extracted from a closed system. | Predicts the spontaneity of the formation of the compound. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and electronic excitation properties of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions, solubility, and physical properties. |

This table represents theoretical data that can be obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.

Conformational Landscapes and Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Understanding the conformational landscape is essential as the biological activity and chemical reactivity of a molecule are often dependent on its specific conformation.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space and dynamics of molecules over time. arxiv.orgnih.gov An MD simulation of this compound would reveal the preferred conformations and the energy barriers between them. Such simulations can be performed in different environments, such as in a vacuum or in a solvent, to mimic realistic conditions.

| Conformational Parameter | Description | Influence on Properties |

| Pyrrolidinone Ring Pucker | Describes the deviation of the ring atoms from a mean plane (e.g., envelope, twist conformations). | Affects the steric environment around the ring and the orientation of substituents. |

| Dihedral Angle (Cα-Cβ-Cγ-N) | The torsion angle defining the relative position of the benzyl (B1604629) group with respect to the pyrrolidinone ring. | Determines the overall shape of the molecule and potential intramolecular interactions. |

| Dihedral Angle (Cβ-Cγ-N-C=O) | The torsion angle related to the position of the methyl group. | Influences the local steric hindrance and can affect reactivity at adjacent centers. |

This table outlines key conformational parameters. The actual preferred values and energy landscapes would be determined through computational conformational searches and MD simulations.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding its synthesis and potential chemical transformations.

For example, the synthesis of pyrrolidinone derivatives can be studied computationally to elucidate the reaction pathways. nih.govbeilstein-journals.org Theoretical studies on the hydrolysis of related lactams, which is a crucial reaction in the context of antibiotics, have provided insights into the role of catalysts and the structure of transition states. acs.orgnih.govrsc.org The reaction of the enolate of this compound with electrophiles is another area where theoretical studies can predict stereochemical outcomes. acs.org

A theoretical study of a reaction involving this compound would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to identify the compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. hmdb.cachemicalbook.com Machine learning approaches are also emerging for more accurate and rapid prediction of 2D NMR spectra. arxiv.org These predictions are based on the calculated electron density around the nuclei. By comparing the predicted spectrum with an experimental one, the structure and conformation of the molecule can be confirmed.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.netnih.gov These calculations can help in the assignment of experimental vibrational bands to specific molecular motions.

| Spectroscopic Parameter | Computational Method | Information Gained |

| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Provides information about the electronic environment of each nucleus, aiding in structure elucidation. |

| IR and Raman Frequencies | DFT frequency calculations | Correlates vibrational modes with specific functional groups and molecular motions. |

| UV-Vis Absorption Maxima | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and the color of the compound. |

This table summarizes how computational methods can be used to predict spectroscopic data. Accurate predictions often require the consideration of solvent effects.

Computational Approaches for Structure-Reactivity and Structure-Selectivity Relationships

Computational studies are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships (QSSR). These models correlate the chemical structure of a series of compounds with their biological activity or chemical selectivity.

For a series of derivatives of this compound, computational descriptors can be calculated and used to build predictive models. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

In silico docking studies can be used to predict the binding mode and affinity of this compound and its analogs to a biological target, such as an enzyme or receptor. nih.govnih.govrsc.org This information is crucial for drug design and understanding the molecular basis of biological activity.

| Computational Descriptor | Type | Relevance to Reactivity/Selectivity |

| Mulliken Atomic Charges | Electronic | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Electronic | Relates to the ability to donate or accept electrons in a chemical reaction. |

| Molecular Electrostatic Potential (MEP) | Electronic | Visualizes the charge distribution and predicts regions of electrostatic interaction. |

| Steric Hindrance Parameters | Steric | Influences the accessibility of reactive sites and can control stereoselectivity. |

| Conformational Energy | Thermodynamic | The relative energy of different conformers can determine which one is more likely to react. |

This table lists common computational descriptors used in QSAR and QSSR studies. The selection of relevant descriptors depends on the specific reaction or biological activity being investigated.

Applications of 5 Benzyl 3 Methylpyrrolidin 2 One in Complex Organic Synthesis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The true value of a molecule like 5-benzyl-3-methylpyrrolidin-2-one in asymmetric synthesis lies in its chirality. With two stereocenters at the C3 and C5 positions, it can exist as four possible stereoisomers. When isolated in an enantiomerically pure form, it serves as a "chiral building block"—a foundational unit from which more complex chiral molecules can be constructed with a high degree of stereochemical control.

The general strategy involves using the existing stereocenters to direct the formation of new ones. Although specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in current literature, related structures are widely used. For instance, chiral auxiliaries are temporarily incorporated into a synthetic route to bias the stereochemical outcome of a reaction and are then removed. Highly substituted pyrrolidine (B122466) derivatives, such as (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have proven to be highly effective as chiral auxiliaries in reactions like the asymmetric reduction of α-oxo amides, achieving diastereoselectivity of 90–100%. This demonstrates the powerful directing effect of the chiral benzyl (B1604629) group in a five-membered ring system, a principle directly applicable to this compound.

The synthesis of enantioenriched pyrrolidines is a significant area of research, as these structures are key components of many FDA-approved drugs. The development of methods to produce novel pyrrolidines with diverse substitution patterns is crucial for expanding the toolbox of medicinal chemists.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15NO | PubChem |

| Monoisotopic Mass | 189.11537 Da | PubChem |

| XlogP (predicted) | 2.2 | PubChem |

Strategic Intermediate in the Synthesis of Natural Products

Pyrrolidine-containing alkaloids are a major class of natural products with a wide range of biological activities. The synthesis of these complex molecules often relies on the strategic use of intermediates that already contain the core heterocyclic structure. The benzyl group, in particular, is a common feature in radical-based synthetic strategies due to the stability of the corresponding benzyl radical, which can be delocalized over the adjacent aromatic ring.

While a direct application of this compound in a completed natural product synthesis is not prominently documented, its structure is analogous to key intermediates. For example, pyrroloindolinyl radicals, which are structurally similar to a benzyl radical adjacent to a nitrogen heterocycle, are common intermediates for accessing pyrroloindoline-containing alkaloids. Synthetic routes toward these natural products often involve the formation of such stabilized radicals to construct critical carbon-carbon bonds.

Contribution to the Construction of Heterocyclic Frameworks

The pyrrolidin-2-one core of this compound is a versatile platform for the construction of more elaborate heterocyclic systems. The lactam functionality (the cyclic amide) can be manipulated in several ways. For instance, reduction of the amide can yield the corresponding pyrrolidine, while reactions at the α-carbon (C3) can be used to introduce new substituents or form new rings.

The development of novel reactions to create diverse heterocyclic molecules is a cornerstone of synthetic chemistry. Domino reactions, for example, allow for the formation of multiple chemical bonds in a single step, leading to complex structures from simple starting materials. Although not starting from this compound, similar pyrrolidine derivatives are often the products of such complex transformations, highlighting the stability and importance of this heterocyclic framework.

Challenges and Future Perspectives in the Research of 5 Benzyl 3 Methylpyrrolidin 2 One

Development of Greener and More Sustainable Synthetic Methodologies

The contemporary chemical industry places a strong emphasis on the development of environmentally benign and sustainable synthetic processes. For a molecule like 5-benzyl-3-methylpyrrolidin-2-one, this translates to moving beyond classical synthetic routes, which may involve harsh reaction conditions, hazardous reagents, and significant solvent waste.

Future research in this area should focus on the implementation of green chemistry principles. One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like this compound in a single step from three or more starting materials, which increases efficiency and reduces waste. tandfonline.comrsc.org For instance, a hypothetical MCR for this target compound could involve a primary amine, an alkyl acetoacetate, and a substituted maleic anhydride (B1165640) derivative under solvent-free conditions. tandfonline.comtandfonline.com

Another avenue for greener synthesis is the use of alternative energy sources to drive the reaction. Ultrasound-assisted organic synthesis, for example, has been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of pyrrolidinone derivatives. rsc.org Applying sonication to the cyclization steps in the synthesis of this compound could lead to a more sustainable process.

Furthermore, the development of solvent-free reaction conditions or the use of green solvents is crucial. rsc.org Techniques like grinding reactants together in a mortar and pestle have been successfully employed for the synthesis of polysubstituted 2-pyrrolidinones, offering a completely solvent-free and energy-efficient method. tandfonline.comresearchgate.net

The following table summarizes potential green synthetic approaches for this compound:

Table 1: Potential Green Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced reaction steps, and waste. tandfonline.com |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields, and lower energy consumption. rsc.org |

| Solvent-Free Grinding | Mechanical mixing of solid reactants. | Elimination of solvent waste, mild reaction conditions. tandfonline.comresearchgate.net |

| Visible-Light Photocatalysis | Use of light to initiate and drive chemical reactions. | Mild reaction conditions, access to novel reaction pathways. researchgate.net |

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for the efficient and selective production of this compound, particularly its enantiomerically pure forms. The presence of two stereocenters in the molecule (at the C3 and C5 positions) makes stereoselective synthesis a key challenge.

Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules without the need for toxic and expensive heavy metals. nih.gov Proline and its derivatives have been extensively used as organocatalysts for the asymmetric synthesis of substituted pyrrolidines. nih.govmdpi.com A future direction would be to design a specific organocatalyst, perhaps a diarylprolinol silyl (B83357) ether or a cinchona alkaloid-derived squaramide, that can effectively control the diastereoselectivity and enantioselectivity of the cyclization reaction leading to this compound. nih.govrsc.org

Transition metal catalysis also offers a plethora of opportunities. Palladium-catalyzed C-H activation has been successfully used for the synthesis of γ-lactams. researchgate.net This approach could be adapted for the intramolecular amination of a suitably designed precursor to form the pyrrolidinone ring of the target compound. Similarly, rhodium- and iridium-based catalysts have shown promise in the synthesis of complex heterocyclic structures and could be explored for novel synthetic routes. nih.govnih.gov

Biocatalysis , using enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. While no specific enzyme has been identified for the synthesis of this compound, the broader field of enzyme engineering could be harnessed to develop a biocatalyst for this purpose.

Table 2: Comparison of Potential Catalytic Systems

| Catalytic System | Key Features | Potential for this compound |

|---|---|---|

| Asymmetric Organocatalysis | Metal-free, relies on small organic molecules. | High enantioselectivity, mild conditions. nih.govmdpi.com |

| Transition Metal Catalysis | High efficiency, diverse reactivity (e.g., C-H activation). | Novel synthetic routes, potential for high yields. researchgate.netnih.gov |

| Biocatalysis | High stereoselectivity, environmentally friendly conditions. | "Green" synthesis of single enantiomers. nih.gov |

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques, such as Density Functional Theory (DFT) , are becoming indispensable tools in modern chemical research. researchgate.net These methods can provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling stereoselectivity.

For this compound, computational studies can be employed to:

Predict the most stable conformations of the molecule and its synthetic intermediates. researchgate.net

Elucidate reaction mechanisms for its formation, helping to optimize reaction conditions.

Design novel catalysts by modeling the interactions between the catalyst, substrates, and transition states. This can guide the synthesis of more efficient and selective catalysts. nih.govacs.org

Predict spectroscopic properties (e.g., NMR spectra) to aid in the characterization of the synthesized compound and its isomers.

For example, DFT calculations could be used to compare the energy barriers for the formation of different diastereomers of this compound in a proposed catalytic cycle, thereby predicting the most likely outcome and suggesting modifications to the catalyst to favor the desired isomer. nih.gov In silico docking studies could also be performed to predict the biological activity of the compound by modeling its interaction with target proteins. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The this compound scaffold possesses several reactive sites that can be exploited for further chemical transformations, leading to a wide range of novel derivatives. The lactam ring, the N-H group, the benzyl (B1604629) group, and the methyl group all offer opportunities for functionalization.

A key area of future research is the ring-opening of the lactam . N-acyl lactams can undergo nickel-catalyzed transamidation, which could be a strategy to convert this compound into linear amino amides, which are valuable synthetic intermediates. acs.org The reactivity of the lactam carbonyl is also of interest, as it can be targeted by reducing agents or nucleophiles.

The N-H group can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, which can significantly modulate the biological and physical properties of the molecule. The benzyl group offers possibilities for electrophilic aromatic substitution on the phenyl ring or oxidation of the benzylic position. The methyl group at the C3 position could potentially be functionalized through radical reactions or deprotonation with a strong base.

Furthermore, the development of radical-based reactions, such as the proposed cascade process involving 5-exo-trig spirocyclisation for the synthesis of aryl pyrrolidinones, could open up new avenues for constructing the core structure or for its subsequent modification. ox.ac.uk

Expanding the Scope of Derivatization for Diverse Molecular Architectures

The true potential of this compound lies in its use as a versatile building block for the synthesis of more complex and diverse molecular architectures. By leveraging the chemical transformations discussed in the previous section, a library of derivatives can be generated.

One of the most powerful strategies for creating molecular diversity is to use the pyrrolidinone core as a scaffold for asymmetric synthesis . For example, pyroglutamic acid, a related γ-lactam, is a widely used chiral precursor for the synthesis of a vast array of bioactive natural products and pharmaceuticals. mdpi.comresearchgate.net Similarly, enantiomerically pure this compound could serve as a starting point for the synthesis of complex chiral amines, alkaloids, and other nitrogen-containing heterocycles.

The derivatization of the pyrrolidinone ring can lead to compounds with a wide range of potential applications. For instance, the introduction of specific functional groups could lead to the development of new enzyme inhibitors, receptor antagonists, or novel materials with interesting photophysical properties. The synthesis of spiropyrrolidines, where the C3 or C5 position is part of another ring system, is another exciting direction that can lead to novel three-dimensional structures with potential biological activity. rsc.org

The following table lists some of the chemical compounds mentioned in this article:

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alkyl acetoacetate |

| Cinchona alkaloid |

| Diarylprolinol silyl ether |

| Maleic anhydride |

| Proline |

| Pyroglutamic acid |

| Squaramide |

Q & A

Q. What are the key synthetic pathways for 5-benzyl-3-methylpyrrolidin-2-one, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step reactions, such as cyclization of precursor amines or ketones. For example, a pyrrolidine ring can be formed via cyclization of γ-lactam intermediates under basic or acidic conditions. Evidence from related pyrrolidinone derivatives suggests:

- Step 1 : Condensation of benzylamine derivatives with methyl-substituted ketones (e.g., methyl vinyl ketone) in polar aprotic solvents like DMF or THF .

- Step 2 : Cyclization using catalysts such as potassium carbonate or Lewis acids (e.g., ZnCl₂) at elevated temperatures (80–150°C) .

- Optimization : Yield improvements (up to 93% in analogous compounds) are achieved by controlling solvent polarity, reaction time, and stoichiometric ratios. For instance, microwave-assisted synthesis reduces side reactions and enhances purity .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

Standard characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.8–2.2 ppm for methyl groups; δ 3.5–4.0 ppm for benzyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO: calculated 201.1154, observed 201.1158) .

- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How does stereochemical configuration (e.g., 3R,5S vs. 3S,5R) influence the biological activity of this compound derivatives?

Stereochemistry dictates binding affinity to biological targets. For example:

- Case Study : (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one showed 10-fold higher enzyme inhibition (IC₅₀ = 0.1 µM) than its (3S,5R) isomer due to optimal spatial alignment with active sites .

- Methodology : Chiral resolution via HPLC (Chiralpak AD-H column) and activity assays (e.g., fluorescence polarization) are used to correlate stereochemistry with bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variability in assay conditions or impurities. A systematic approach includes:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Purity Validation : Use orthogonal techniques (NMR, LC-MS) to exclude confounding impurities (>99% purity required) .

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for kinase inhibition) and identify outliers using statistical tools (e.g., Grubbs’ test) .

Q. What advanced synthetic strategies improve regioselectivity in functionalizing the pyrrolidin-2-one core?

- Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to selectively modify C-3 or C-5 positions .

- Flow Chemistry : Continuous flow reactors enable precise control of reaction parameters (e.g., residence time <5 min) for high regioselectivity (>90%) .

Methodological Recommendations

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm absolute configurations .

- Toxicity Gap Mitigation : For unstudied analogs, apply predictive models (e.g., ADMET Predictor™) and in vitro assays (e.g., hepatocyte viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。